Levallorphan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN WATER; SPARINGLY SOL IN ETHANOL; INSOL IN CHLOROFORM & DIETHYL ETHER

2.52e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Antagonist at Opioid Receptors

Reversing opioid overdose

Researchers use levallorphan to study its effectiveness in reversing respiratory depression caused by opioid overdose. This helps in developing improved antidotes for opioid intoxication [].

Understanding opioid dependence

Levallorphan's ability to precipitate withdrawal symptoms in individuals dependent on opioids makes it a valuable tool for studying the mechanisms of opioid dependence and withdrawal [].

Analgesic Research

Despite its antagonist properties, levallorphan can exhibit some weak analgesic (pain-relieving) effects in certain situations []. Researchers are investigating the potential for using levallorphan or its derivatives to develop safer pain medications with reduced risks of addiction and overdose compared to traditional opioid painkillers [].

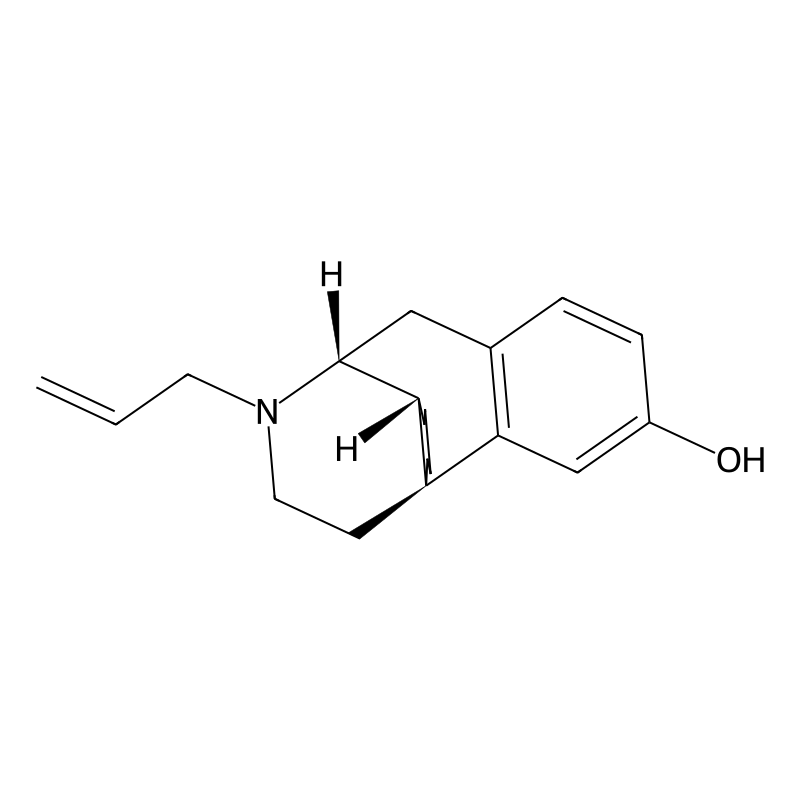

Levallorphan is a synthetic compound derived from morphine, classified as an opioid modulator. It is known for its dual action as both an antagonist and partial agonist at the mu-opioid receptor, while also acting as an agonist at the kappa-opioid receptor. This unique profile allows it to reverse opioid-induced respiratory depression while providing some analgesic effects. Levallorphan is chemically represented by the formula and has a molecular weight of approximately 283.41 g/mol . It is primarily used in clinical settings for managing opioid overdoses and respiratory depression caused by narcotics .

Levallorphan exhibits significant biological activity through its interaction with opioid receptors. It antagonizes the effects of stronger opioids like morphine by binding to mu-opioid receptors, thereby preventing their action. Concurrently, its agonistic action on kappa-opioid receptors contributes to mild analgesic effects . At higher doses, levallorphan can induce psychotomimetic effects, including hallucinations and dissociative experiences, due to its unique mechanism of action at kappa receptors .

Levallorphan can be synthesized through various chemical pathways involving morphinan derivatives. A common method includes the reaction of 17-azabicyclo[3.3.0]octane derivatives with specific alkylating agents, followed by resolution processes to obtain the desired stereoisomer . The synthesis typically requires careful control of reaction conditions to ensure the correct stereochemistry, as the compound has multiple chiral centers.

Levallorphan has several clinical applications:

- Opioid Overdose Treatment: It is primarily used to reverse respiratory depression caused by opioid overdose.

- Analgesia: Due to its partial agonist properties at kappa receptors, it provides mild pain relief.

- Anesthesia: Historically, it was employed in general anesthesia to counteract respiratory depression from other anesthetics while maintaining analgesia .

- Narcotic Addiction Diagnosis: Levallorphan can precipitate withdrawal symptoms in narcotic addicts, making it useful in assessing addiction .

Levallorphan's interactions with various receptors have been extensively studied:

- Mu-Opioid Receptor: Acts as a competitive antagonist, effectively blocking the effects of full agonists like morphine.

- Kappa-Opioid Receptor: Functions as a partial agonist, contributing to its analgesic properties but also leading to potential psychotomimetic side effects at higher doses .

- Nicotinic Acetylcholine Receptor: Levallorphan also interacts with this receptor, although its clinical significance remains less understood .

Levallorphan shares structural and functional similarities with several other compounds in the opioid family. Below is a comparison highlighting its uniqueness:

| Compound | Action Type | Unique Features |

|---|---|---|

| Naloxone | Antagonist | Pure antagonist; no agonist properties |

| Levorphanol | Agonist/Antagonist | Stronger analgesic effects than levallorphan |

| Butorphanol | Agonist/Antagonist | Kappa agonist; used for pain management |

| Dextrallorphan | Antagonist | Less potent than levallorphan |

| Nalbuphine | Agonist/Antagonist | Less psychotomimetic effects |

| Cyclorphan | Agonist/Antagonist | Similar dual action but different side effect profile |

Levallorphan's unique combination of antagonistic and partial agonistic properties distinguishes it from these compounds, particularly in its ability to provide analgesia while reversing opioid effects without fully blocking them .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.48 (LogP)

3.9

Appearance

Melting Point

CRYSTALS FROM ETHANOL; SPECIFIC OPTICAL ROTATION: -39 DEG @ 16 °C/D; MP: 176-177 °C /TARTRATE/

181 °C

Storage

UNII

Drug Indication

Therapeutic Uses

...INDICATED FOR USE IN TREATMENT OF SIGNIFICANT NARCOTIC-INDUCED RESP DEPRESSION. IT IS USED IN OBSTETRICS FOR PREVENTION & TREATMENT OF RESP DEPRESSION IN MOTHER, FETUS, & NEWBORN INFANT CAUSED BY ADMIN OF NARCOTICS. /TARTRATE/

SEE NARCOTIC ANTAGONISTS. ...ANTAGONIST MAY BE GIVEN EITHER TO MOTHER SHORTLY BEFORE DELIVERY (PREFERABLE) OR TO INFANT BY WAY OF UMBILICAL VEIN FOLLOWING DELIVERY. /NARCOTIC ANTAGONISTS/

SEE NARCOTIC ANTAGONISTS. USE...TO PPT ABSTINENCE SYMPTOMS FOR DIAGNOSIS OF NARCOTIC DEPENDENCE IS CONTROVERSIAL BECAUSE OF ITS POTENTIALLY SEVERE EFFECTS. /NARCOTIC ANTAGONISTS/

For more Therapeutic Uses (Complete) data for LEVALLORPHAN (11 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

SEE NARCOTIC ANTAGONISTS. ...ANTAGONISTS COMPETE WITH MORPHINE-LIKE DRUGS FOR STEREOSPECIFIC OPIOID RECEPTOR SITES & APPARENTLY OCCUPY THESE SITES WITHOUT INITIATING ANY RESPONSE. /NARCOTIC ANTAGONISTS/

SEE NARCOTIC ANTAGONISTS. ...IN ADDITION TO MAJOR OPIOID RECEPTOR, THERE IS SIMILAR BUT DISTINCT RECEPTOR...AT WHICH ANTAGONISTS...PRODUCE THEIR AGONISTIC EFFECTS. ... WHEN PROLONGED ACTION @ OPIOID RECEPTORS CAUSES PHYSICAL DEPENDENCE, PHYSIOLOGICAL SYSTEMS...DEVELOP...LATENT HYPEREXCITABILITY. /NARCOTIC ANTAGONISTS/

Other CAS

Absorption Distribution and Excretion

...MUCH MORE EFFECTIVE AFTER PARENTERAL THAN ORAL ADMIN, PROBABLY BECAUSE OF RAPID BIOTRANSFORMATION IN LIVER... FOLLOWING PARENTERAL ADMIN...CONCN IN BRAIN ARE 3-4 TIMES HIGHER THAN AFTER COMPARABLE DOSES OF MORPHINE. BRAIN CONCN FALL RAPIDLY & ONLY TRACE AMT ARE FOUND AFTER 4 HR. /NALORPHINE/

IN PT WITH SEVERE RESP DEPRESSION ANTAGONISM OF OPIOID EFFECTS IS SEEN WITHIN 1 OR 2 MINUTES AFTER IV INJECTION OF 5-10 MG OF NALORPHINE & LASTS 1-4 HR. PT MAY NOT SHOW COMPLETE REVERSAL OF SEDATIVE EFFECTS. /NALORPHINE/

Metabolism Metabolites

LEVALLORPHAN, MORPHINE ANTAGONIST...IN RAT...WAS FOUND TO BE METABOLIZED TO 6BETA-HYDROXY DERIV.

Wikipedia

Drug Warnings

SEE NARCOTIC ANTAGONISTS. USE...TO TREAT ACUTE POISONING IN ADDICT SHOULD BE UNDERTAKEN WITH CARE, SINCE ANTAGONIST MAY PPT SEVERE WITHDRAWAL SYNDROME THAT CANNOT BE READILY SUPPRESSED... IN SOME SITUATIONS, THIS WITHDRAWAL SYNDROME CAN BE MORE LIFE THREATENING THAN RESP DEPRESSION ITSELF. /NARCOTIC ANTAGONISTS/

SEE NARCOTIC ANTAGONISTS. ...MAY DECR ANALGESIC & SEDATIVE EFFECTS OF NARCOTICS, /POSTOPERATIVE/ DOSAGE MUST BE CAREFULLY TITRATED TO PROVIDE DESIRED EFFECT. /NARCOTIC ANTAGONISTS/

SEE NARCOTIC ANTAGONISTS. TOLERANCE DEVELOPS TO AGONISTIC BUT NOT TO ANTAGONISTIC EFFECTS OF OPIOID ANTAGONISTS & PARTIAL AGONISTS. TOLERANCE TO SUBJECTIVE EFFECTS...HAS BEEN DEMONSTRATED IN MAN; CROSS TOLERANCE BETWEEN THESE AGENTS HAS ALSO BEEN SHOWN. /NARCOTIC ANTAGONISTS/

For more Drug Warnings (Complete) data for LEVALLORPHAN (7 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

Interactions

Stability Shelf Life

Dates

2: Okamoto Y, Suzuki T, Murayama S. Effects of naloxone and levallorphan on the spinal cord reflex potentials under the spinal ischemic condition in cats. Jpn J Pharmacol. 1992 Aug;59(4):435-41. PubMed PMID: 1434139.

3: Handa N, Matsumoto M, Kitagawa K, Uehara A, Ogawa S, Etani H, Yoneda S, Kimura K, Kamada T. Levallorphan and dynorphin improve motor dysfunction in Mongolian gerbils with unilateral carotid occlusion: the first application of the inclined plane method in the experimental cerebral ischemia. Life Sci. 1988;42(19):1825-31. PubMed PMID: 2897055.

4: Bianchi G, Fiocchi R, Peracchia F, Petrillo P, Tavani A, Manara L. The peripheral narcotic antagonist N-allyl levallorphan-bromide (CM 32191) selectively prevents morphine antipropulsive action and buprenorphine in-vivo binding in the rat intestine. J Pharm Pharmacol. 1984 May;36(5):326-30. PubMed PMID: 6145770.

5: Dragonetti M, Bianchetti A, Sacilotto R, Giudice A, Ferrarese N, Cattaneo C, Manara L. Levallorphan methyl iodide (SR 58002), a potent narcotic antagonist with peripheral selectivity superior to that of other quaternary compounds. Life Sci. 1983;33 Suppl 1:477-80. PubMed PMID: 6664228.

6: Tagashira E, Izumi T, Yanaura S. Mode of antagonistic action of levallorphan in morphine-dependent rats and assessment of physical dependence liability. Jpn J Pharmacol. 1979 Aug;29(4):623-30. PubMed PMID: 575396.

7: Yamamoto M, Kumagai F, Tachikawa S, Maeno H. Lack of effect of levallorphan on analgesia induced by intraventricular application of porcine calcitonin in mice. Eur J Pharmacol. 1979 Apr 15;55(2):211-3. PubMed PMID: 456419.

8: Lal S, Nair NP, Cervantes P, Pulman J, Guyda H. Effect of naloxone or levallorphan on serum prolactin concentrations and apomorphine-induced growth hormone secretion. Acta Psychiatr Scand. 1979 Feb;59(2):173-9. PubMed PMID: 420037.

9: Frelat G, Boquet PL. Levallorphan-tolerant mutants of Excherichia coli with altered morphologies. J Bacteriol. 1979 Feb;137(2):1013-6. PubMed PMID: 370088; PubMed Central PMCID: PMC218387.

10: Dame JB, Shapiro BM. Use of polymyxin B, levallorphan, and tetracaine to isolate novel envelope mutants of Escherichia coli. J Bacteriol. 1976 Aug;127(2):961-72. PubMed PMID: 182670; PubMed Central PMCID: PMC233006.